molecular formula C13H18O2 B14856751 2-(Cyclohexyloxy)-6-methylphenol

2-(Cyclohexyloxy)-6-methylphenol

Cat. No.: B14856751
M. Wt: 206.28 g/mol
InChI Key: ALXHSWWXTUGYJQ-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-methylphenol (C₁₃H₁₈O₂, molar mass 206.28 g/mol) is a phenolic derivative featuring a cyclohexyloxy substituent at the 2-position and a methyl group at the 6-position of the aromatic ring. This compound is characterized by its bulky, lipophilic cyclohexyl group, which significantly influences its physicochemical properties, such as solubility and membrane permeability.

However, this substituent may reduce water solubility compared to smaller or polar groups (e.g., hydroxyl or amino). Structural confirmation of such compounds typically relies on X-ray crystallography, as demonstrated in related studies using SHELX and ORTEP software .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-cyclohexyloxy-6-methylphenol

InChI

InChI=1S/C13H18O2/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3

InChI Key

ALXHSWWXTUGYJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-methylphenol typically involves the reaction of 2,6-dimethylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

2,6-dimethylphenol+cyclohexyl bromideK2CO3,refluxThis compound\text{2,6-dimethylphenol} + \text{cyclohexyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 2,6-dimethylphenol+cyclohexyl bromideK2​CO3​,reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Reduced phenolic derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-(Cyclohexyloxy)-6-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-6-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Cyclohexyloxy)-6-methylphenol with structurally analogous phenolic derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities
This compound Cyclohexyloxy (2), methyl (6) C₁₃H₁₈O₂ 206.28 High lipophilicity; potential pharmacological applications
2-Chloro-6-cyclohexylphenol Chloro (2), cyclohexyl (6) C₁₂H₁₅ClO 210.70 Increased polarity due to Cl; unknown bioactivity
2-Ethoxy-6-[(4-methylphenylimino)methyl]phenol Ethoxy (2), iminomethyl (6) C₁₇H₁₉NO₂ 281.34 Chelating agent for metal complexes; structural studies
2-(Aminomethyl)-6-methylphenol hydrochloride Aminomethyl (2), methyl (6) C₈H₁₂ClNO 181.64 Water-soluble (HCl salt); biochemical reagent
(E)-2-[2-(Hydroxymethyl)phenyliminomethyl]-6-methylphenol Hydroxymethyl (2), iminomethyl (6) C₁₅H₁₅NO₂ 241.29 Zwitterionic form; crystallographic studies

Key Observations:

Substituent Effects on Solubility: The cyclohexyloxy group in the target compound reduces water solubility but enhances lipid membrane penetration, making it suitable for hydrophobic environments (e.g., drug delivery) . In contrast, the aminomethyl group in 2-(Aminomethyl)-6-methylphenol hydrochloride improves aqueous solubility due to its ionic nature .

Biological Activity: Cyclohexenone derivatives (e.g., ethyl 6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate) exhibit anticonvulsant, anti-inflammatory, and antitumor activities . The chloro substituent in 2-Chloro-6-cyclohexylphenol may confer antimicrobial properties, as seen in halogenated phenols .

Structural Analysis :

  • X-ray crystallography (via SHELX and ORTEP) confirms substituent orientation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . For example, weak C–H···O interactions stabilize the crystal lattice of ethyl 6-(4-ethoxyphenyl)-2-oxocyclohexene derivatives .

Industrial and Regulatory Considerations: Cyclohexylphenol derivatives are exempt from controlled substance regulations when used industrially in quantities ≤100 g . This contrasts with bioactive derivatives like benzilic acid (), which is regulated due to its pharmaceutical relevance.

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